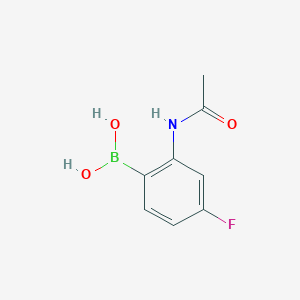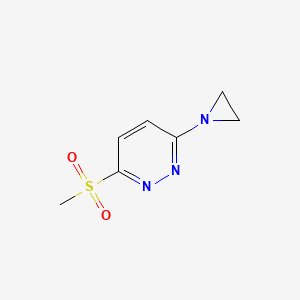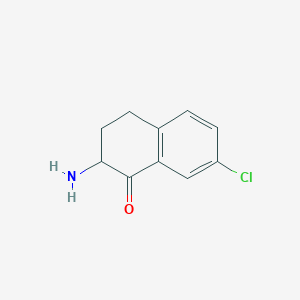
1-Cyclohexyl-2-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their significant strain due to the three-membered ring structure, which makes them highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 1-cyclohexyl-2-phenylamine with a halogenating agent can lead to the formation of the aziridine ring . Another method involves the use of nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of amino alcohols under high-temperature conditions using oxide catalysts. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to form amines.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Ring-Opened Products: Amines, alcohols, thiols.
Oxidized Products: Oxaziridines.
Reduced Products: Amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-phenylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridine derivatives are explored for their potential as chemotherapeutic agents due to their ability to alkylate DNA.
Material Science: Utilized in the development of antibacterial and antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-phenylaziridine primarily involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic attack, leading to ring-opening reactions. The nitrogen atom in the aziridine ring can also participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Aziridine: The parent compound with a simpler structure.
1-Benzyl-2-phenylaziridine: Similar structure with a benzyl group instead of a cyclohexyl group.
2-Methylaziridine: A methyl-substituted aziridine.
Uniqueness: 1-Cyclohexyl-2-phenylaziridine is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in polymer chemistry and medicinal chemistry .
Propiedades
Número CAS |
27159-37-1 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-phenylaziridine |
InChI |
InChI=1S/C14H19N/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
Clave InChI |
MENDNJGGIBBTQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)

![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)



![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)




